molecular formula C8H18ClNO B15204332 2,2,6-Trimethylpiperidin-4-OL hydrochloride

2,2,6-Trimethylpiperidin-4-OL hydrochloride

Cat. No.: B15204332
M. Wt: 179.69 g/mol
InChI Key: ZJQXXRCZHAFLJE-UHFFFAOYSA-N
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Description

2,2,6-Trimethylpiperidin-4-OL hydrochloride is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-Trimethylpiperidin-4-OL hydrochloride typically involves the reaction of 2,2,6-Trimethylpiperidine with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product’s formation. The process can be summarized as follows:

    Starting Material: 2,2,6-Trimethylpiperidine

    Reagent: Hydrochloric acid

    Reaction Conditions: Controlled temperature and pressure

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethylpiperidin-4-OL hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes

    Reduction: Amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

2,2,6-Trimethylpiperidin-4-OL hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,6-Trimethylpiperidin-4-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2,6-Trimethylpiperidin-4-OL hydrochloride include:

    2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.

    2,2,6,6-Tetramethylpiperidone: Utilized as an intermediate in the synthesis of various chemicals.

    2,2,6,6-Tetramethylpiperidin-4-OL: Similar in structure but without the hydrochloride group.

Uniqueness

This compound is unique due to its specific structural features and the presence of the hydrochloride group, which can influence its solubility, reactivity, and overall chemical behavior. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

2,2,6-trimethylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-6-4-7(10)5-8(2,3)9-6;/h6-7,9-10H,4-5H2,1-3H3;1H

InChI Key

ZJQXXRCZHAFLJE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)(C)C)O.Cl

Origin of Product

United States

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